3-(Phenylsulfamoyl)benzoic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(Phenylsulfamoyl)benzoic acid” were not found, there are related compounds that have been synthesized. For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been synthesized and studied for their inhibitory effects on cytosolic phospholipase A2α . Another study discussed the synthesis of phenylsulfamoyl benzoic acid inhibitors of ERAP2 .Scientific Research Applications
Microencapsulation in Food Industry
- Research Context: Benzoic acid is utilized extensively as a preservative in the food and feed industry. The study by Marques et al. (2016) focuses on the microencapsulation of benzoic acid, crucial for its application in various food products. They explored the effects of benzoic acid concentration and drying air temperature on the physical characteristics of powders produced by spray drying. The optimal conditions for microencapsulation were identified, which is significant for its use in the food industry (Marques et al., 2016).
Interaction with Rhizosphere Microorganisms
- Research Context: The study by Liu et al. (2015) investigated the presence of benzoic acid in tobacco root exudates and its impact on the growth of rhizosphere microorganisms. This study reveals the role of benzoic acid in plant-microorganism interactions, highlighting its ecological and agricultural significance (Liu et al., 2015).
Antimicrobial Properties
- Research Context: Sulfonamides derived from benzoic acids, as researched by Dineshkumar and Thirunarayanan (2019), exhibit notable antimicrobial activities. Their study on various 4-(substituted phenylsulfonamido) benzoic acids, synthesized through specific reactions, underscores the potential of benzoic acid derivatives in antimicrobial applications (Dineshkumar & Thirunarayanan, 2019).
Role in Food Preservation and Additives
- Research Context: Del Olmo et al. (2017) provided a comprehensive review on the use of benzoic acid and its derivatives in food preservation and as additives. This study highlights the extensive use of benzoic acid in maintaining food quality and safety, analyzing its presence, uses, and public health concerns (Del Olmo et al., 2017).
Photoluminescence Properties in Polymer Science
- Research Context: The study by Gao et al. (2015) explored the effect of electron-donating groups on the aromatic ring of benzoic acid on the photoluminescence properties of polymer-rare earth complexes. This research contributes to the understanding of benzoic acid derivatives in enhancing fluorescence emission, which is pivotal in polymer science and material engineering (Gao et al., 2015).
Biosynthesis in Plants and Bacteria
- Research Context: Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria. They highlighted its role as a biosynthetic building block in various natural products, offering insights into its metabolic pathways in different organisms (Hertweck et al., 2001).
properties
IUPAC Name |
3-(phenylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKZIPFWSDERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303214 | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfamoyl)benzoic acid | |
CAS RN |
1576-45-0 | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(PHENYLSULFAMOYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8T70956T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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